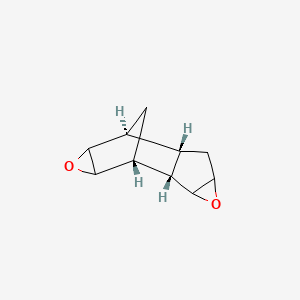

Dicyclopentadiene dioxide, endo

Description

Contextualization within Polycyclic Epoxide Chemistry and Synthetic Building Blocks

Endo-dicyclopentadiene (B155271) dioxide is classified as a cycloaliphatic epoxide. This class of compounds is distinct from the more common glycidyl-based epoxy resins, such as those derived from bisphenol-A (BPA) and epichlorohydrin. wikipedia.orgrqbchemical.com Cycloaliphatic epoxides are synthesized through the epoxidation of cyclic alkenes, in this case, the two double bonds of endo-dicyclopentadiene, typically using a peracid. wikipedia.orgtetrawill.com This synthesis route results in a molecule free of the aromatic rings and chlorine content associated with many traditional epoxy resins, which contributes to superior weatherability and resistance to ultraviolet (UV) radiation. rqbchemical.comtetrawill.com

The significance of endo-dicyclopentadiene dioxide as a synthetic building block stems from its key structural features:

Polycyclic Aliphatic Backbone: The rigid and bulky tricyclic (tricyclo[5.2.1.02,6]decane) framework imparts exceptional thermal stability and a high glass transition temperature (Tg) to the resulting polymers. tetrawill.comwikipedia.org This structure is fundamentally different from the more flexible linear chains found in many other polymers.

Difunctionality: The presence of two epoxide (oxirane) groups enables it to act as a cross-linking agent. wikipedia.org During polymerization, these reactive sites open to form a dense, three-dimensional network, leading to materials with high strength, stiffness, and chemical resistance. tetrawill.com

Stereochemistry: The "endo" configuration influences the spatial arrangement of the molecule, which can affect its reactivity and the ultimate properties of the polymers derived from it. acs.orgcnr.it

This combination of properties makes endo-dicyclopentadiene dioxide and related cycloaliphatic epoxides valuable for creating high-performance polymers sought after in the aerospace, electronics, and advanced composites industries. mdpi.comepoxy-europe.eu It is suggested for use as a primary building block for epoxy resin systems, a modifier for alkyd resins, a plasticizer, and a general chemical intermediate. nih.gov

Historical Trajectories and Milestones in Research on Endo-Dicyclopentadiene Dioxide

The development of endo-dicyclopentadiene dioxide is intrinsically linked to the broader history of its parent compound, dicyclopentadiene (B1670491) (DCPD), and the evolution of epoxy resins.

Precursor Elucidation (1931): The correct chemical structure of dicyclopentadiene, formed by the spontaneous Diels-Alder dimerization of cyclopentadiene (B3395910), was determined in 1931 by the work of Alder and his colleagues. wikipedia.org This foundational discovery paved the way for understanding the chemistry of its derivatives. Commercial DCPD is almost exclusively the endo-isomer, as it is the kinetically favored product. wikipedia.orgnih.gov

Emergence of Epoxy Resins (1930s-1940s): The first patents for epoxy resins, based on the reaction of epoxides and amines, were issued in the 1930s and 1940s to researchers like Paul Schlack in Germany and Pierre Castan in Switzerland. wikipedia.orgepoxy-europe.eu This period marked the birth of epoxy polymer chemistry.

Development of Cycloaliphatic Epoxides (1950s): The specific class of cycloaliphatic epoxy resins, to which endo-dicyclopentadiene dioxide belongs, was pioneered by United Carbon Chemistry (a precursor to Union Carbide) in the 1950s. tetrawill.com This innovation expanded the field beyond BPA-based resins, offering materials with enhanced performance characteristics such as superior UV stability. rqbchemical.comtetrawill.com

Commercial Availability and Use (1970s): By the late 1970s, dicyclopentadiene dioxide was available in experimental quantities and was being suggested for use in epoxy resin systems. nih.gov A 1979 production estimate suggests that its manufacturing, likely through the epoxidation of dicyclopentadiene, was established on a significant scale. nih.gov

While specific milestone papers on the synthesis and isolation of the pure endo-isomer of the dioxide are not prominent in historical literature, its development followed a logical progression from the understanding of its precursor and the growth of the specialized epoxy resin market.

Principal Research Avenues and Contemporary Challenges in Endo-Dicyclopentadiene Dioxide Chemistry

Current research involving endo-dicyclopentadiene dioxide primarily focuses on its application in creating advanced polymers with tailored properties. The challenges in this field are centered on optimizing reaction control, enhancing material performance, and improving sustainability.

Principal Research Avenues:

High-Performance Epoxy Resins: The main research thrust is the use of dicyclopentadiene-derived epoxides as monomers or curing agents to produce thermosets with high glass transition temperatures (Tg), low dielectric constants for electronics applications, and superior thermal stability. acs.org

Selective Epoxidation: A significant area of investigation is the selective epoxidation of the dicyclopentadiene precursor. nih.govrsc.org DCPD has two double bonds with different reactivities (one in the norbornene ring and one in the cyclopentene (B43876) ring). nih.gov Developing catalysts and methods to selectively epoxidize one or both of these sites allows for precise control over the resulting monomer structure and, consequently, the final polymer properties. nih.gov

Polymerization Kinetics: Understanding and controlling the polymerization kinetics is crucial. Research explores how different catalysts and curing conditions affect the reaction rate and the final cross-linked network structure, which dictates the mechanical and thermal properties of the material. acs.org

Contemporary Challenges:

Stereochemical Control: The precursor, dicyclopentadiene, exists as endo and exo isomers, which exhibit different polymerization reactivities. acs.orgcnr.it This difference presents a challenge in achieving uniform polymer structures and predictable properties, especially when using isomeric mixtures. The bent shape of the endo-isomer can hinder the approach of catalysts and other monomers, affecting reaction kinetics. acs.org

Improving Material Toughness: Like many highly cross-linked epoxy resins, materials made from dicyclopentadiene dioxide can be brittle. A key challenge is to improve the toughness and impact strength of these polymers without sacrificing their high thermal stability and stiffness. mdpi.com

Sustainability and Recyclability: Epoxy resins are traditionally derived from petroleum feedstocks and are notoriously difficult to recycle due to their robust, cross-linked nature. idw-online.deresearchgate.netnih.gov A major contemporary challenge for the entire field is the development of more sustainable, bio-based monomers and designing epoxy networks that are more amenable to degradation and recycling. idw-online.denih.gov While cycloaliphatic epoxides like endo-dicyclopentadiene dioxide avoid the use of BPA, a known endocrine disruptor found in many traditional epoxies, their precursor is still petroleum-derived, presenting an opportunity for future research into greener synthetic routes. idw-online.de

Data Tables

Table 1: Chemical and Physical Properties of Endo-Dicyclopentadiene Dioxide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1S,2R,7R,8R)-4,10-dioxapentacyclo[6.3.1.0²,⁷.0³,⁵.0⁹,¹¹]dodecane | nih.gov |

| Molecular Formula | C₁₀H₁₂O₂ | nih.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

| Exact Mass | 164.083729621 Da | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| Endo-Dicyclopentadiene Dioxide | endo-Tricyclo[5.2.1.0(2,6)]deca-3,8-diene dioxide | C₁₀H₁₂O₂ |

| Dicyclopentadiene | DCPD, Tricyclo[5.2.1.02,6]deca-3,8-diene | C₁₀H₁₂ |

| Cyclopentadiene | CPD | C₅H₆ |

| Epichlorohydrin | C₃H₅ClO | |

| Bisphenol-A | BPA | C₁₅H₁₆O₂ |

| Bisphenol A diglycidyl ether | BADGE, DGEBA | C₂₁H₂₄O₄ |

| Peracetic acid | C₂H₄O₃ |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(1R,2S,7S,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane |

InChI |

InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2/t3-,4-,5+,6?,7-,8?,9?,10?/m0/s1 |

InChI Key |

BQQUFAMSJAKLNB-XTNZTGIRSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]3CC4C([C@@H]3[C@@H]1C5C2O5)O4 |

Canonical SMILES |

C1C2C3CC4C(C3C1C5C2O5)O4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Endo Dicyclopentadiene Dioxide

Catalytic Epoxidation of Dicyclopentadiene (B1670491) to Form Endo-Dicyclopentadiene (B155271) Dioxide

The epoxidation of dicyclopentadiene (DCPD) is a key reaction for producing endo-dicyclopentadiene dioxide. This process involves the conversion of the double bonds within the DCPD molecule into epoxide groups. The selectivity of this reaction is crucial, as DCPD has two distinct double bonds—one in the norbornene ring and one in the cyclopentene (B43876) ring—leading to the potential formation of two different mono-epoxides and a di-epoxide.

Exploration of Heterogeneous Catalytic Systems

The use of heterogeneous catalysts is a cornerstone of modern chemical synthesis, offering advantages in terms of catalyst separation and reusability. Several materials have been investigated for their efficacy in the epoxidation of dicyclopentadiene.

TiO2-based catalysts : Titanium dioxide (TiO2) has emerged as a promising catalyst for DCPD epoxidation, particularly using hydrogen peroxide as an oxidant. rsc.orgnih.gov The crystalline phase of TiO2 plays a significant role in both the catalytic activity and the selectivity of the reaction. nih.gov Studies have shown that TiO2-anatase is more active than TiO2-rutile in converting DCPD to its mono-epoxides. nih.gov Specifically, TiO2-anatase tends to produce a mixture of both possible mono-epoxides, while TiO2-rutile exhibits high selectivity towards the epoxidation of the norbornene double bond, yielding primarily endo-9-oxatetracyclo[5.3.1.02,6.08,10]undec-3-ene. nih.govrsc.org The surface oxygen vacancies on certain modified TiO2 catalysts, such as TiO2-blue and TiO2-black, have also been found to influence the reaction, indicating that the formation of surface peroxo species is a rate-determining step. rsc.org

SBA-15 supported phosphotungstic acid : Mesoporous silica (B1680970) materials like SBA-15, when used as a support for active catalytic species such as phosphotungstic acid (H3PW12O40), have been explored for DCPD epoxidation. rsc.org The high surface area and ordered pore structure of SBA-15 allow for good dispersion of the phosphotungstic acid, which is crucial for its catalytic performance. rsc.org Research has shown that W-SBA-15 catalysts are significantly more active than their Ti-SBA-15 counterparts in epoxidation reactions. mdpi.com

The table below summarizes the performance of different heterogeneous catalysts in the epoxidation of dicyclopentadiene.

| Catalyst | Oxidant | Key Findings | Reference |

| TiO2-anatase | H2O2 | Higher activity than TiO2-rutile, produces a mixture of mono-epoxides. | nih.gov |

| TiO2-rutile | H2O2 | Lower activity but high selectivity to the norbornene mono-epoxide. | nih.govrsc.org |

| H3PW12O40/SBA-15 | H2O2 | Good catalytic performance due to high dispersion of phosphotungstic acid. | rsc.org |

| W-SBA-15 | Not specified | Significantly more active than Ti-SBA-15 in epoxidation. | mdpi.com |

Elucidation of Mechanistic Pathways and Stereochemical Control in Epoxidation Reactions

Understanding the reaction mechanism is fundamental to controlling the stereochemistry of the epoxidation products. The epoxidation of dicyclopentadiene can yield two different mono-epoxides: endo-4-oxatetracyclo-[6.2.1.02,6.03,5]undec-9-ene (from epoxidation of the cyclopentene ring) and endo-9-oxatetracyclo-[5.3.1.02,6.08,10]undec-3-ene (from epoxidation of the norbornene ring). rsc.org

The stereochemical outcome of the epoxidation is influenced by the catalyst and reaction conditions. khanacademy.org For instance, with TiO2 catalysts, the crystalline phase dictates which double bond is preferentially attacked. nih.gov Density Functional Theory (DFT) calculations have been employed to explore the reaction pathways and understand the selectivity differences between TiO2-anatase and TiO2-rutile. researchgate.net These studies suggest that the formation of surface peroxo species is a critical step, and the energy barriers for the subsequent oxygen transfer to the different double bonds of DCPD determine the product distribution. researchgate.net The stereospecificity of epoxide ring-opening reactions, which often proceed via an SN2 mechanism, further highlights the importance of stereochemical control in these syntheses. youtube.com

Impact of Solvent Systems and Reaction Parameters on Epoxidation Efficiency and Selectivity

The choice of solvent and other reaction parameters such as temperature and pressure can have a profound impact on the efficiency and selectivity of epoxidation reactions. researchgate.net For instance, in the epoxidation of dicyclopentadiene using niobium pentoxide (Nb2O5) catalysts, the reaction solvent significantly influences the catalytic activity. unist.ac.kr Solvents with dielectric constants in a specific range (30 < εr < 40), such as methanol (B129727) and acetonitrile, have been shown to lead to higher epoxidation performance. unist.ac.kr This suggests that the solvent plays a role in stabilizing transition states or facilitating the interaction between the oxidant and the catalyst. The crystallinity of the Nb2O5 catalyst, which can be modified by calcination temperature, also affects the formation of surface peroxo species and, consequently, the extent of DCPD epoxidation. unist.ac.kr

Development and Optimization of Novel and Sustainable Synthetic Routes to Endo-Dicyclopentadiene Dioxide

In line with the principles of green chemistry, there is a growing effort to develop more sustainable and environmentally friendly methods for the synthesis of endo-dicyclopentadiene dioxide. chemistryjournals.net This involves exploring alternative catalysts, safer solvents, and more energy-efficient processes. chemistryjournals.net

One approach is the use of biocatalysts or catalysts derived from natural and biosourced materials. mdpi.comresearchgate.net For example, new generations of "ecocatalysts" derived from manganese-rich water lettuce have been developed and successfully used in epoxidation reactions. mdpi.com These catalysts are prepared using green processes and have shown good yields in the epoxidation of other cyclic olefins, suggesting their potential applicability to dicyclopentadiene. mdpi.com

Chemical Reactivity and Transformation Pathways of Endo Dicyclopentadiene Dioxide

Ring-Opening Reactions of the Epoxide Functionalities

The reactivity of endo-dicyclopentadiene (B155271) dioxide is dominated by the chemistry of its two epoxide rings. These rings, located on the norbornane (B1196662) and cyclopentane (B165970) moieties of the molecule, exhibit different levels of steric hindrance and ring strain, leading to distinct regioselectivity and stereoselectivity in their reactions. The pathways of these reactions are primarily dictated by the nature of the attacking species (nucleophilic or electrophilic) and the reaction conditions.

Under neutral or basic conditions, the ring-opening of the epoxide functionalities in endo-dicyclopentadiene dioxide proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. This attack forces the carbon-oxygen bond to break, with the oxygen atom retaining the electron pair and forming an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final diol product.

The key characteristic of the SN2 attack on an epoxide is its high regioselectivity, which is governed by steric factors. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. In the case of endo-dicyclopentadiene dioxide, both epoxide rings are asymmetric. The nucleophilic attack will favor the path of least steric resistance, leading to a trans-diaxial opening of the ring and producing a specific stereoisomer. For instance, reaction with a nucleophile like sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of a di-methoxy, di-hydroxy dicyclopentane derivative.

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile (Nu-) attacks the less substituted carbon of the epoxide ring.

Ring-Opening: The C-O bond of the epoxide cleaves, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent or a weak acid added during workup, yielding the alcohol product.

This process results in an inversion of stereochemistry at the site of attack, consistent with the SN2 mechanism.

In the presence of an acid catalyst, the mechanism of epoxide ring-opening is significantly altered. The reaction begins with the protonation of the epoxide oxygen, which creates a highly reactive protonated epoxide. This protonation makes the epoxide a much better electrophile and weakens the C-O bonds.

The subsequent nucleophilic attack by a weak nucleophile (e.g., water, alcohol) exhibits a regioselectivity that is opposite to that observed under basic conditions. The reaction proceeds through a transition state that has significant SN1 character. The positive charge on the protonated epoxide is better stabilized by the more substituted carbon atom, leading to the development of a partial positive charge (δ+) on this carbon. Consequently, the nucleophile preferentially attacks the more substituted carbon atom. nih.govresearchgate.net

For endo-dicyclopentadiene dioxide, the two epoxide rings offer different electronic environments. The stability of the potential carbocation-like transition state at each carbon of the epoxides will direct the regioselectivity of the attack. The process generally leads to a trans-diol product, as the nucleophile attacks from the side opposite to the protonated epoxide oxygen. nih.gov

The general mechanism for acid-catalyzed ring-opening is:

Protonation: The epoxide oxygen is protonated by the acid catalyst (H-A).

Nucleophilic Attack: A weak nucleophile (e.g., H2O, ROH) attacks the more substituted carbon atom of the protonated epoxide.

Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the final product.

The table below summarizes the expected major products from the ring-opening of one of the epoxide rings under different conditions.

| Reagent/Condition | Mechanism | Regioselectivity of Attack | Expected Major Product Type (after workup) |

|---|---|---|---|

| 1. NaOCH3 2. H3O+ | Nucleophilic (SN2) | Less substituted carbon | Methoxy-hydroxy derivative |

| 1. LiAlH4 2. H3O+ | Nucleophilic (SN2) | Less substituted carbon | Hydroxy derivative (reduction) |

| H2SO4 (cat.), H2O | Acid-Catalyzed (SN1-like) | More substituted carbon | Diol (hydrolysis) |

| H2SO4 (cat.), CH3OH | Acid-Catalyzed (SN1-like) | More substituted carbon | Methoxy-hydroxy derivative |

Stereoelectronic effects play a crucial role in determining the reactivity and product distribution of ring-opening reactions involving bicyclic epoxides like endo-dicyclopentadiene dioxide. These effects arise from the specific spatial arrangement of orbitals, which can influence the stability of transition states.

The endo-stereochemistry of the starting dicyclopentadiene (B1670491) dictates that both epoxide rings are formed on the exo-face of the molecule. This configuration influences the trajectory of the incoming nucleophile. In an SN2 reaction, the nucleophile must approach from the back side, which in this rigid bicyclic system is the endo-face. This approach can be sterically hindered by the rest of the molecular framework.

Polymerization Chemistry of Endo-Dicyclopentadiene Dioxide as a Monomer

Endo-dicyclopentadiene dioxide is a highly effective monomer for producing specialty epoxy resins, also known as polyethers. Its high reactivity is attributed to the significant ring strain inherent in its bicyclic epoxide structures. youtube.comyoutube.com The polymerization proceeds via a ring-opening mechanism, where the epoxide rings are sequentially opened to form long polymer chains.

The primary mechanism for the polymerization of endo-dicyclopentadiene dioxide is cationic ring-opening polymerization. This process is initiated by a highly reactive cationic species, typically a proton or a Lewis acid.

The mechanism involves three main stages:

Initiation: The polymerization is started by an initiator, which generates an electrophilic species. In photoinitiated systems, a photoinitiator absorbs UV light to generate a superacid (e.g., HBF4, HSbF6). This acid then protonates the oxygen atom of an epoxide ring on a monomer molecule, activating it for nucleophilic attack. youtube.comyoutube.com

Propagation: The activated (protonated) epoxide is then attacked by the oxygen atom of another monomer molecule. This nucleophilic attack opens the first epoxide ring and transfers the positive charge to the newly added monomer unit, creating a new active center. This process repeats, rapidly building a long polyether chain. The high ring strain of the epoxycyclopentyl system contributes to a very fast propagation rate. youtube.comyoutube.com

Termination: The growing polymer chain can be terminated through various pathways, including reaction with a nucleophilic impurity, chain transfer to another molecule (like a solvent or monomer), or combination with a counter-ion.

This polymerization mechanism allows for the creation of highly cross-linked, glassy thermoset materials when both epoxide rings on the monomer participate in the polymerization, leading to polymers with high thermal stability and mechanical strength. youtube.comyoutube.com

Effective control over the polymerization of endo-dicyclopentadiene dioxide requires carefully selected catalyst systems. The goal is to have a catalyst that is latent (inactive) until initiation is desired, at which point it should rapidly and efficiently start the polymerization.

Photoinitiators: For applications requiring spatial and temporal control, such as in coatings and 3D printing, photoinitiated cationic polymerization is ideal. Onium salts, particularly diaryliodonium (Ar2I+) and triarylsulfonium (Ar3S+) salts with non-nucleophilic anions (e.g., SbF6-, PF6-), are highly effective photoinitiators. youtube.com Upon UV irradiation, these salts undergo photolysis to produce a strong Brønsted acid that initiates the polymerization. Research by Crivello and colleagues demonstrated that epoxide monomers derived from dicyclopentadiene exhibit excellent reactivity with diaryliodonium salt photoinitiators, leading to rapid curing. youtube.comyoutube.com

Thermal Initiators and Lewis Acids: For processes where heat is used for curing, thermal initiators or Lewis acids can be employed.

Blocked Strong Acids: These are complexes that release a strong acid upon heating, providing temporal control over the initiation.

Lewis Acids: Compounds like boron trifluoride (BF3) and its etherate complexes can directly coordinate with the epoxide oxygen, activating the ring for nucleophilic attack by another monomer. While effective, their high reactivity can sometimes lead to uncontrolled and rapid polymerization.

The table below summarizes catalyst systems suitable for the polymerization of endo-dicyclopentadiene dioxide.

| Catalyst Type | Examples | Initiation Method | Key Characteristics |

|---|---|---|---|

| Diaryliodonium Salts | (C6H5)2I+SbF6- | UV Light | High efficiency; generates superacid; provides excellent spatial/temporal control. youtube.com |

| Triarylsulfonium Salts | (C6H5)3S+PF6- | UV Light | Similar to iodonium (B1229267) salts, highly effective for photo-curing. |

| Lewis Acids | BF3·O(C2H5)2 | Thermal | Highly reactive; can initiate rapid polymerization upon addition. |

| Blocked Acids | Thermally-labile sulfonic acid esters | Thermal | Provides latency; initiation occurs at a specific cure temperature. |

Analysis of Curing Kinetics and Resultant Network Formation Processes

The curing of endo-dicyclopentadiene dioxide, and monomers derived from it, proceeds primarily through cationic polymerization, where the oxirane rings are opened. This process can be initiated by thermal means or, more commonly in modern applications, by photoinitiation.

The photoinitiated cationic polymerization of epoxides derived from dicyclopentadiene (DCPD) demonstrates exceptional reactivity. researchgate.net This process typically employs onium salt photoinitiators, such as diaryliodonium salts, which upon UV irradiation, generate a strong Brønsted acid that initiates the polymerization. researchgate.netresearchgate.netmdpi.com The polymerization involves the repeated nucleophilic attack of a neutral epoxide's oxygen atom on the electrophilic carbon of a protonated epoxide, leading to chain growth. youtube.com

The high reactivity of these monomers is attributed to the considerable ring strain inherent in the epoxycyclopentyl ring system. researchgate.net This strain provides a strong thermodynamic driving force for the ring-opening polymerization, resulting in rapid curing rates. Research has shown that the photopolymerization of these novel DCPD-based epoxides proceeds swiftly to yield solid, glassy, cross-linked polymers. researchgate.net These resulting polymer networks are characterized by very good thermal oxidative resistance. researchgate.net

The general mechanism for cationic polymerization of epoxides involves initiation, propagation, and potential chain transfer steps. In the context of endo-dicyclopentadiene dioxide, the difunctional nature of the monomer leads to the formation of a densely cross-linked network. The properties of this network, such as the glass transition temperature (Tg), are influenced by the structure of the monomer and the curing conditions. researchgate.netakjournals.com For instance, polymers formed from epoxy-functionalized DCPD can exhibit high glass transition temperatures, with one study reporting a Tg of 167 °C for a hydrogenated polymer film. rsc.orgkaist.ac.kr

Historically, the thermal curing of endo-dicyclopentadiene dioxide with agents like anhydrides was explored to produce resins. akjournals.com This approach, while effective, has been largely supplemented by the more versatile and rapid photocuring methods which offer spatial and temporal control over the polymerization process. researchgate.netresearchgate.net

Table 1: Curing Characteristics and Network Properties of DCPD-Based Epoxides This table is representative of findings for dicyclopentadiene-derived epoxy systems and may not be exclusive to the simple endo-diepoxide.

| Curing Method | Initiator System | Monomer Type | Resulting Network Properties | Reference |

| Photoinitiated Cationic | Diaryliodonium Salts | Mono- and difunctional DCPD epoxides | Glassy, cross-linked resin; good thermal stability | researchgate.net |

| Photoinitiated Cationic | Iodonium Hexafluoroantimonate | Epoxy-functionalized cycloolefin | Transparent film, Tg of 167 °C (hydrogenated) | rsc.orgkaist.ac.kr |

| Thermal Curing | Anhydride Agents | DCPD-containing epoxy resin | High Tg, cross-linked solid | researchgate.netakjournals.com |

Advanced Derivatization Strategies and Selective Functionalization of the Endo-Dicyclopentadiene Dioxide Scaffold

The dicyclopentadiene scaffold offers unique opportunities for creating a diverse range of functionalized epoxy monomers due to the differential reactivity of its two double bonds. The double bond within the norbornene ring is significantly more strained and, therefore, more reactive than the double bond in the five-membered cyclopentene (B43876) ring. researchgate.net This reactivity difference is the cornerstone of selective functionalization.

A primary strategy involves the preferential reaction at the norbornenyl double bond, leaving the cyclopentenyl double bond intact for subsequent epoxidation. Researchers have successfully employed this method to synthesize a series of novel mono- and difunctional monomers. For example, the addition of alcohols and silanes can be directed specifically to the more reactive norbornene double bond of the dicyclopentadiene precursor. The resulting adduct, which now bears a new functional group, can then be treated with an epoxidizing agent (such as m-chloroperbenzoic acid) to convert the remaining cyclopentene double bond into an epoxy group. researchgate.net This yields a functionalized epoxy monomer that can be used in subsequent polymerization reactions. researchgate.net

This synthetic methodology allows for the creation of advanced inorganic/organic hybrid materials. In one notable example, epoxy-DCPD moieties were attached as pendant groups onto a siloxane backbone. researchgate.net These functionalized oligomers also undergo rapid photoinitiated cationic polymerization to form cross-linked, glassy resins. researchgate.net This demonstrates the ability to incorporate the desirable properties of the dicyclopentadiene dioxide structure into larger, more complex macromolecular architectures.

The post-polymerization modification of polymers containing epoxy-DCPD units is another powerful derivatization strategy. The epoxy groups along the polymer backbone serve as reactive handles that can be transformed into other functionalities. For instance, epoxy groups can be opened to form hydroxy ester functional groups, providing a versatile pathway to synthesize cycloolefin polymers with a variety of pendant groups. rsc.orgkaist.ac.kr

Table 2: Examples of Derivatization Strategies for the Dicyclopentadiene Scaffold This table summarizes synthetic approaches based on the dicyclopentadiene precursor to generate functionalized epoxy monomers.

| Precursor | Reagent(s) | Functionalization Step | Epoxidation Step | Resulting Monomer Type | Reference |

| Dicyclopentadiene | Alcohol (ROH) | Addition to norbornene double bond | Epoxidation of cyclopentene double bond | Monofunctional alkoxy-DCPD epoxide | researchgate.net |

| Dicyclopentadiene | Silane (R₃SiH) | Hydrosilylation of norbornene double bond | Epoxidation of cyclopentene double bond | Monofunctional silyl-DCPD epoxide | researchgate.net |

| Dicyclopentadiene | m-CPBA | Direct epoxidation of both double bonds | N/A | Difunctional DCPD diepoxide | researchgate.net |

| Epoxy-DCPD Polymer | Carboxylic Acids | Ring-opening of pendant epoxy groups | N/A | Polymer with hydroxy ester groups | rsc.orgkaist.ac.kr |

Computational and Theoretical Studies on Endo Dicyclopentadiene Dioxide

Quantum Chemical Investigations of Electronic Structure and Conformation

Detailed quantum chemical investigations specifically targeting endo-dicyclopentadiene (B155271) dioxide are not extensively documented. However, foundational computed properties are available from chemical databases.

Application of Density Functional Theory (DFT) for Structural Analysis

Table 1: Computed Properties for Endo-Dicyclopentadiene Dioxide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 164.20 g/mol | PubChem nih.gov |

| Exact Mass | 164.083729621 Da | PubChem nih.gov |

| Topological Polar Surface Area | 25.1 Ų | PubChem nih.gov |

| Complexity | 277 | PubChem nih.gov |

| XLogP3 | 0.8 | PubChem nih.gov |

This table was generated using data from the PubChem database. The properties listed are computationally derived.

Analysis of Conformational Isomerism and Energy Landscape

The energy landscape and conformational isomers of endo-dicyclopentadiene dioxide have not been a specific subject of published research. For the parent compound, dicyclopentadiene (B1670491), the exo isomer is thermodynamically more stable than the endo isomer by approximately 0.7 kcal/mol. wikipedia.org The dimerization of cyclopentadiene (B3395910) kinetically favors the endo isomer, but prolonged heating can lead to isomerization to the more stable exo form. wikipedia.org A similar, albeit more complex, energy landscape involving different orientations of the two epoxide rings could be expected for endo-dicyclopentadiene dioxide, but would require dedicated computational studies to elucidate.

Reaction Pathway Modeling for Synthesis and Chemical Transformations

Modeling of reaction pathways for endo-dicyclopentadiene dioxide is not directly available. However, studies on the synthesis of related mono-epoxides and the ring-opening of similar structures provide insight into potential reaction mechanisms.

Transition State Analysis of Epoxidation and Ring-Opening Reactions

No specific transition state analyses for the ring-opening of endo-dicyclopentadiene dioxide were found. However, research on the epoxidation of its precursor, dicyclopentadiene (DCPD), provides relevant data on the formation of the epoxide rings.

Computational studies on the epoxidation of DCPD using hydrogen peroxide over titanium dioxide (TiO₂) catalysts have identified the transition states for the formation of mono-epoxides. researchgate.net The process involves the formation of a Ti-hydroperoxo species, which then transfers an oxygen atom to the double bond. researchgate.net The energy barriers for this process have been calculated, providing a model for how the epoxide rings in the dioxide are formed. researchgate.net

The ring-opening metathesis polymerization (ROMP) of the precursor, endo-DCPD, is extensively studied. illinois.edursc.org These studies show that the exo isomer is significantly more reactive than the endo isomer, a difference attributed primarily to steric hindrance. illinois.edu While ROMP is distinct from the ring-opening of the epoxide, the steric considerations that dominate the reactivity of the diene precursor would likely play a crucial role in the regioselectivity and stereoselectivity of any ring-opening reaction of the dioxide derivative.

Mechanistic Elucidation through Advanced Computational Simulations

Advanced computational simulations to elucidate the mechanisms of endo-dicyclopentadiene dioxide transformations are not present in the available literature. For the precursor, mechanistic models have been developed for its thermal dissociation and oligomerization, providing kinetic parameters for these reactions. researchgate.net Furthermore, the difference in ROMP reactivity between endo- and exo-DCPD has been explained through mechanistic models that consider steric interactions between the polymer chain and the incoming monomer. illinois.edu These types of simulations would be necessary to understand the behavior of the dioxide compound.

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

There is no specific predictive modeling data for the reactivity, regioselectivity, or stereoselectivity of endo-dicyclopentadiene dioxide. The reactivity of the parent compound, endo-dicyclopentadiene, is well-characterized, with the norbornene double bond being more strained and generally more reactive in ROMP than the cyclopentene (B43876) double bond. rsc.org It is plausible that the two epoxide rings in the dioxide would also exhibit different reactivities due to the inherent asymmetry and strain of the underlying polycyclic frame. However, without specific computational models, any predictions on which epoxide would open preferentially under certain conditions remain speculative.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and stereochemical analysis of endo-dicyclopentadiene (B155271) dioxide and its derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbon atoms within the molecule.

For instance, in the related compound endo-tetrahydrodicyclopentadiene (B1210996) (endo-THDCPD), distinct chemical shifts are observed for different carbon and proton groups. researching.cn These shifts are highly sensitive to the stereochemistry of the molecule. The differentiation between endo and exo isomers is often achievable by comparing the chemical shifts, with the endo isomer's signals typically appearing more deshielded than those of the exo isomer. sfu.ca

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning complex spectra and establishing connectivity between atoms. researchgate.net For example, COSY experiments reveal proton-proton couplings, helping to trace the proton network within the molecule. researchgate.net HSQC and HMBC correlate proton signals with their directly attached or long-range coupled carbon atoms, respectively, providing a complete picture of the molecular framework. researchgate.net

The Nuclear Overhauser Effect (NOE), studied through NOESY (Nuclear Overhauser Effect Spectroscopy), is particularly powerful for determining stereochemistry. sfu.caresearchgate.net It identifies protons that are close in space, which is critical for distinguishing between endo and exo isomers where through-bond connectivity is identical. sfu.ca For example, in norbornene derivatives, cross-peaks in the NOESY spectrum can confirm the spatial proximity of specific protons, allowing for unequivocal assignment of the endo or exo configuration. sfu.ca

In the context of reaction monitoring, in situ NMR techniques, such as ¹H NMR, can track the kinetics of reactions involving dicyclopentadiene (B1670491) derivatives. acs.org This allows for the real-time observation of reactant consumption and product formation, providing valuable mechanistic insights. While direct in situ ¹³C Magic Angle Spinning (MAS) NMR studies on intermediates of endo-dicyclopentadiene dioxide reactions are not extensively documented in the provided results, this technique holds potential for characterizing solid or semi-solid intermediates in heterogeneous catalytic systems.

Interactive Table: Representative ¹³C and ¹H NMR Chemical Shift Differences between Endo and Exo Isomers of Tetrahydrodicyclopentadiene (THDCPD) researching.cnresearchgate.net

| Carbon/Proton Group | Endo-THDCPD Chemical Shift (ppm) | Exo-THDCPD Chemical Shift (ppm) | Maximum Difference (ppm) |

| C-1/3 | Varies | Varies | ~10 |

| C-5/6 | Varies | Varies | ~10 |

| C-7/8 | Varies | Varies | ~10 |

| C-10 | Varies | Varies | ~10 |

| H-2/4 | Varies | Varies | Varies |

| H-5/6 | Varies | Varies | Varies |

Note: The chemical shift of H-5/6 in exo-THDCPD is smaller than that of H-2/4, while the reverse is true for endo-THDCPD. researching.cn

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis, Functional Group Transformations, and Conformational States

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups, bond vibrations, and conformational states of endo-dicyclopentadiene dioxide and its reaction products. These methods are particularly useful for monitoring chemical transformations where changes in functional groups occur.

IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration. In the context of dicyclopentadiene derivatives, IR can be used to observe the oxidation of double bonds. beilstein-journals.org For example, during the air oxidation of polydicyclopentadiene, the appearance and growth of a broad band around 3400 cm⁻¹ is indicative of the formation of hydroxyl (-OH) groups, while an increasing intensity at 1700 cm⁻¹ points to the formation of carbonyl (C=O) groups. beilstein-journals.org Concurrently, a decrease in the intensity of the C=C double bond vibration at approximately 1620 cm⁻¹ can be observed. beilstein-journals.org

Raman spectroscopy, which detects changes in polarizability, offers complementary information. For instance, in the analysis of endo- and exo-tetrahydrodicyclopentadiene (B1248782), both IR and Raman spectra show discernible differences in the frequencies and relative intensities of their vibrational bands, aiding in their differentiation. researching.cn

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule. For example, a study on exo-tetrahydrodicyclopentadiene (JP-10) utilized both FTIR and Raman spectroscopy to characterize the fuel before combustion experiments. uhmreactiondynamics.org The specific vibrational bands observed in the IR and Raman spectra serve as a fingerprint for the molecule, allowing for its identification and the analysis of its purity.

Interactive Table: Key Infrared (IR) Vibrational Bands for Monitoring the Oxidation of Polydicyclopentadiene beilstein-journals.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3400 | O-H stretch | Formation of hydroxyl groups |

| ~1700 | C=O stretch | Formation of carbonyl groups |

| ~1620 | C=C stretch | Consumption of double bonds |

| ~1410 | Not specified | Formation of primary radicals |

Mass Spectrometry Techniques for Reaction Intermediate Identification and Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that is instrumental in identifying reaction intermediates and elucidating reaction pathways by determining the mass-to-charge ratio of ionized molecules. rsc.org Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for studying reactions in solution that involve charged intermediates, such as those found in metal-catalyzed and organocatalytic reactions. nih.gov

The power of MS can be enhanced by coupling it with other techniques. Tandem mass spectrometry (MS/MS or MSⁿ) allows for the fragmentation of selected ions, providing structural information about the detected intermediates. nih.gov This approach can be used to investigate entire catalytic cycles. nih.gov

Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of separation based on the size and shape of the ions, which can help to distinguish between isomeric intermediates that have the same mass-to-charge ratio. nih.gov

For more detailed structural characterization of mass-selected ions, ion spectroscopy techniques, such as infrared photodissociation (IRPD) spectroscopy, can be employed. nih.gov IRPD spectroscopy provides IR spectra of isolated ions in the gas phase, which can be compared with theoretical calculations to confirm the structure of detected intermediates. nih.gov This is particularly valuable for solving the problem of mass overlap and gaining deeper insights into the nature of the intermediates. nih.gov

While specific applications of Photoionization Mass Spectrometry (PIMS) and Photoelectron Photoion Coincidence (PEPICO) spectroscopy to endo-dicyclopentadiene dioxide were not found in the search results, these techniques are powerful tools for studying reaction dynamics and identifying short-lived intermediates in the gas phase.

X-ray Diffraction and Crystallographic Studies of Endo-Dicyclopentadiene Dioxide Derivatives and Co-crystals

X-ray diffraction (XRD) and crystallography are the definitive methods for determining the three-dimensional atomic arrangement in crystalline solids. These techniques are essential for unambiguously establishing the stereochemistry of endo-dicyclopentadiene dioxide derivatives and for understanding intermolecular interactions in the solid state.

While a specific crystal structure for endo-dicyclopentadiene dioxide was not found in the provided search results, the structures of related dicyclopentadiene isomers and derivatives have been studied. For instance, the C-C bond distances calculated by theoretical methods for dicyclopentadiene isomers have been shown to be in plausible agreement with experimental X-ray values. researchgate.net

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is an area of significant interest in crystal engineering and pharmaceutical science. nih.gov Co-crystallization can be used to modify the physicochemical properties of a compound. nih.govsdu.dk Although no specific co-crystals of endo-dicyclopentadiene dioxide are detailed in the search results, the principles of co-crystal design and characterization would be applicable. X-ray crystallography is the primary tool for confirming the formation of a co-crystal and for elucidating the detailed packing and hydrogen bonding interactions between the constituent molecules. nih.gov

Catalytic Aspects in Endo Dicyclopentadiene Dioxide Chemistry

Design and Development of Catalysts for the Epoxidation of Dicyclopentadiene (B1670491) (Precursor to the Dioxide)

The synthesis of endo-dicyclopentadiene (B155271) dioxide begins with the epoxidation of dicyclopentadiene. This process involves the selective oxidation of the two double bonds within the DCPD molecule. A variety of catalytic systems have been developed to enhance the efficiency and selectivity of this reaction, often employing hydrogen peroxide (H₂O₂) as a green oxidant. nih.govrsc.org

Heterogeneous catalysts are of particular interest due to their ease of separation and potential for reuse. Titanium dioxide (TiO₂) catalysts, for instance, have been studied for DCPD epoxidation. nih.govrsc.org The crystalline phase of TiO₂ plays a significant role in both the conversion rate and the selectivity towards the desired mono-epoxide intermediates. rsc.org Specifically, TiO₂-anatase has shown higher activity compared to TiO₂-rutile, preferentially forming the mono-epoxide on the cyclopentene (B43876) ring. nih.govrsc.org

Another effective class of heterogeneous catalysts includes phosphotungstic acid (HPW) supported on mesoporous silica (B1680970) like SBA-15. rsc.orgrsc.org By immobilizing HPW on an aminopropyl-functionalized SBA-15 support (HPW-NH₂-SBA-15), researchers have achieved high conversion rates of DCPD (up to 100%) and excellent selectivity towards the dioxide (up to 97%). rsc.org This high efficiency is attributed to the strong interaction between the amino groups on the SBA-15 surface and the HPW anions, which also contributes to the catalyst's stability and reusability. rsc.org

Phase-transfer catalysis offers another route for DCPD epoxidation. Systems using a quaternary ammonium (B1175870) salt, such as Aliquat 336, in the presence of sodium tungstate (B81510) and phosphoric acid in a two-phase medium have been shown to significantly enhance the reaction rate. tandfonline.com In a patented method, a reaction-controlled phase-transfer phosphotungstic heteropolyacid salt catalyst with EDTA as an auxiliary agent in dimethyl carbonate as a solvent has been used to directly produce dicyclopentadiene dioxide from DCPD and hydrogen peroxide. google.com

| Catalyst System | Oxidant | Support/Solvent | Key Findings | Reference |

| Titanium Dioxide (TiO₂) | Hydrogen Peroxide | Methanol (B129727) | TiO₂-anatase is more active than TiO₂-rutile; selectivity depends on the crystalline phase. | nih.gov |

| Phosphotungstic Acid (HPW) | Hydrogen Peroxide | Aminopropyl-functionalized SBA-15 | Achieved 100% DCPD conversion and 97% selectivity to the dioxide; catalyst is reusable. | rsc.org |

| Quaternary Ammonium Salt | Hydrogen Peroxide | Two-phase: aqueous/organic | The presence of the phase-transfer catalyst dramatically enhances the epoxidation rate. | tandfonline.com |

| Phase-Transfer Phosphotungstic Heteropolyacid Salt | Hydrogen Peroxide | Dimethyl Carbonate | Simplified process with easy catalyst recovery and product purification. | google.com |

Role and Optimization of Catalyst Systems in the Ring-Opening Polymerization of Endo-Dicyclopentadiene Dioxide

Endo-dicyclopentadiene dioxide is a key monomer in the production of specialized polymers through ring-opening polymerization (ROP). The choice of catalyst is crucial as it dictates the polymerization rate, the structure of the resulting polymer, and its final properties. A prominent method for this is Ring-Opening Metathesis Polymerization (ROMP), which has positioned polydicyclopentadiene (pDCPD) as a significant competitor to traditional epoxy and polyester (B1180765) resins. rsc.orgrsc.org

Grubbs' catalysts, which are ruthenium-based complexes, are widely used for the ROMP of DCPD. illinois.edu The polymerization process is a chain-growth reaction where the strained rings of the monomer are opened and linked together. rsc.org The kinetics of this polymerization are critical for applications like reaction injection molding (RIM) and self-healing materials, as they determine the processing time and the ultimate mechanical properties of the polymer. illinois.edu

The development of initiator systems for the ROMP of DCPD is an active area of research. While first and second-generation Grubbs' catalysts are effective, efforts are ongoing to develop more latent catalysts that offer better control over the polymerization process. researchgate.net The stereochemistry of the DCPD monomer (endo vs. exo) also influences the polymerization rate, with the endo-isomer generally polymerizing slower due to steric hindrance. rsc.org

Ziegler-Natta catalysts have also been explored for the ROP of dicyclopentadiene. These systems often require a third component, an electron donor, to improve the catalytic activity and stability. researchgate.net

| Catalyst Type | Polymerization Method | Key Features and Optimization Aspects | Reference |

| Grubbs' Catalysts (Ruthenium-based) | Ring-Opening Metathesis Polymerization (ROMP) | Highly active for DCPD polymerization; kinetics are crucial for processing and final properties. Research focuses on developing latent catalysts for better control. | illinois.edu |

| Ziegler-Natta Catalysts | Ring-Opening Polymerization | Two-component system often requires an activator (electron donor) to enhance activity and stability. | researchgate.net |

| Molybdenum and Tungsten Catalysts | Stereospecific ROMP | Enable the synthesis of crystalline poly(endo-dicyclopentadiene) with specific tacticities (cis/iso or amorphous atactic). | researchgate.net |

Investigation of Endo-Dicyclopentadiene Dioxide as a Substrate in Novel Catalytic Transformations

Beyond its role as a monomer, endo-dicyclopentadiene dioxide holds potential as a starting material for the synthesis of other valuable chemicals through various catalytic transformations. Research in this area is expanding the utility of this diepoxide.

One area of investigation is the oligomerization of dicyclopentadiene derivatives. For instance, mesoporous aluminosilicate (B74896) catalysts, such as those derived from Y zeolite (MMZY), have been used to catalyze the oligomerization of endo-DCPD to produce larger molecules like exo-tricyclopentadiene (exo-TCPD). researchgate.net The well-developed mesopore structure and abundant acid sites of these catalysts are key to their effectiveness. researchgate.net

Furthermore, the dicyclopentadiene framework itself is a versatile scaffold for creating complex molecules. For example, dicyclopentadiene has been used as a starting material to develop crucial polymer intermediates like bisphenol CP, which is then used to synthesize cardo-type polyimides with unique properties. nih.gov While this specific example starts from DCPD, it highlights the potential for using the functionalized dioxide derivative in similar multi-step synthetic pathways to access novel polymers and fine chemicals. The presence of the epoxide groups in endo-dicyclopentadiene dioxide offers reactive sites for a wide range of chemical modifications, opening doors for its use in creating new materials with tailored properties.

Future Directions and Emerging Research Frontiers for Endo Dicyclopentadiene Dioxide

Green Chemistry Approaches and Sustainable Synthesis of Endo-Dicyclopentadiene (B155271) Dioxide

The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing epoxides. A significant advancement in this area is the use of aqueous hydrogen peroxide (H₂O₂) as a green oxidant for the epoxidation of dicyclopentadiene (B1670491), as it generates water as the sole byproduct.

One promising green synthesis route involves the use of a heterogeneous catalyst, aminopropyl-immobilized phosphotungstic acid on SBA-15 (HPW-NH₂-SBA-15). This catalyst facilitates the direct oxidation of dicyclopentadiene with aqueous H₂O₂. Research has demonstrated that a 16% HPW-NH₂-SBA-15 catalyst can achieve a dicyclopentadiene (DCPD) conversion of 100% with a selectivity of up to 97% for dicyclopentadiene dioxide. rsc.org A key advantage of this catalyst is its stability and reusability; it can be reused six times without a significant loss of activity or selectivity, which is attributed to the strong interaction between the amino groups on the SBA-15 surface and the phosphotungstic acid anions. rsc.org

Another area of green chemistry research focuses on the use of titanium dioxide (TiO₂) catalysts for the epoxidation of dicyclopentadiene with hydrogen peroxide. researchgate.netnih.gov This method avoids the use of halogenated reagents and organic solvents, further enhancing its environmental credentials.

Table 1: Performance of Green Catalysts in Dicyclopentadiene Epoxidation

| Catalyst | Oxidant | DCPD Conversion (%) | Dicyclopentadiene Dioxide Selectivity (%) | Reusability |

| 16% HPW-NH₂-SBA-15 | Aqueous H₂O₂ | 100 | 97 | Up to 6 cycles |

| TiO₂ (Anatase) | H₂O₂ | ~65 | High | Not specified |

| TiO₂ (Rutile) | H₂O₂ | ~40 | High | Not specified |

Future research in this domain will likely concentrate on optimizing these catalytic systems, exploring new solid acid catalysts, and developing solvent-free reaction conditions to further minimize the environmental impact of endo-dicyclopentadiene dioxide production.

Exploration of Unconventional Reactivity and Novel Chemical Applications

The unique structure of endo-dicyclopentadiene, with its two distinct double bonds—one in the norbornene ring and the other in the cyclopentene (B43876) ring—presents opportunities for selective chemical modifications. The epoxidation of dicyclopentadiene can yield two different mono-epoxides: endo-4-oxatetracyclo-[6.2.1.0²,⁶0³,⁵]undec-9-ene and endo-9-oxatetracyclo-[5.3.1.0²,⁶0⁸,¹⁰]undec-3-ene, depending on which double bond is epoxidized. nih.gov

Recent studies have shown that the selectivity of the epoxidation can be controlled by the choice of catalyst. For instance, using different crystalline phases of titanium dioxide (TiO₂) as the catalyst can influence which double bond is preferentially epoxidized. researchgate.netnih.gov This structure-sensitive epoxidation opens up pathways to synthesize novel mono-epoxides with tailored reactivity for specific applications.

The resulting epoxides are valuable intermediates for the synthesis of a wide range of chemicals and materials. Dicyclopentadiene derivatives have found applications in the pharmaceutical, pesticide, and polymer industries. researchgate.netnih.gov Specifically, dicyclopentadiene epoxides are utilized in the production of adhesives and insulation materials. nih.gov

Future research will likely focus on:

Developing highly selective catalysts for the synthesis of specific mono-epoxides of dicyclopentadiene.

Investigating the ring-opening reactions of these epoxides with various nucleophiles to create new functional molecules.

Exploring the polymerization of these mono- and di-epoxides to produce polymers with unique thermal and mechanical properties.

Integration with Flow Chemistry and Automated Synthesis for Process Intensification

The integration of flow chemistry and automated synthesis offers a paradigm shift for the production of endo-dicyclopentadiene dioxide, addressing many of the challenges associated with traditional batch processing, such as safety concerns and scalability issues. Continuous-flow reactors, particularly microreactors, provide enhanced control over reaction parameters, superior heat and mass transfer, and the ability to handle highly reactive intermediates safely.

While specific studies on the flow synthesis of endo-dicyclopentadiene dioxide are emerging, the continuous-flow epoxidation of other alkenes has been successfully demonstrated. For example, a fixed-bed liquid flow reactor with a titanium silicalite-1 (TS-1) catalyst has been used for the continuous epoxidation of various alkenes with hydrogen peroxide, achieving high yields and selectivity. researchgate.net This approach could be adapted for the synthesis of endo-dicyclopentadiene dioxide.

The benefits of applying flow chemistry to the synthesis of endo-dicyclopentadiene dioxide include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with exothermic reactions and the handling of potentially hazardous materials.

Improved Control and Reproducibility: Precise control over temperature, pressure, and residence time leads to more consistent product quality and higher yields.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by numbering up parallel reactor systems, which is often more straightforward than scaling up batch reactors. mdpi.com

Process Intensification: The integration of reaction, separation, and purification steps into a continuous process can significantly reduce the manufacturing footprint and operational costs.

Future research in this area will involve the design and optimization of continuous-flow processes for the synthesis of endo-dicyclopentadiene dioxide. This includes the development of robust and highly active heterogeneous catalysts suitable for use in packed-bed reactors, as well as the integration of real-time monitoring and automated control systems to ensure efficient and safe production.

Q & A

Q. What experimental designs address conflicting reports on endo-dicyclopentadiene dioxide’s reactivity in polymer matrices?

- Methodological Answer : Controlled studies comparing free-radical vs. anionic polymerization mechanisms (e.g., using AIBN or lithium salts) isolate reactivity differences. FTIR monitors epoxide conversion rates, while tensile testing correlates crosslink density with mechanical performance. Replicating conditions from literature (e.g., 120°C curing) minimizes methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.